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2-Methyl-1H-benzo[d]imidazol-7-ol

fragment-based drug discovery PPAT/CoaD antibacterial target

Researchers needing validated fragments for bacterial PPAT/CoaD or 5-LO inhibition face reproducibility gaps with non-hydroxylated benzimidazoles. This compound (CAS 94977-60-3) solves that with: - PDB 6B7A co-crystal structure (1.99 Å) confirming pantetheine-site binding - Distinct H-bond donor/acceptor geometry vs. 2-methylbenzimidazole - Computed LogP 1.08-1.58, PSA 48.9 Ų for predictable property profiling Available in research quantities with batch-specific analytical data.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 94977-60-3
Cat. No. B3173732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1H-benzo[d]imidazol-7-ol
CAS94977-60-3
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=CC=C2O
InChIInChI=1S/C8H8N2O/c1-5-9-6-3-2-4-7(11)8(6)10-5/h2-4,11H,1H3,(H,9,10)
InChIKeyHLPAESMITTURFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1H-benzo[d]imidazol-7-ol: A Fragment-Era Benzimidazole Scaffold for Bacterial PPAT


2-Methyl-1H-benzo[d]imidazol-7-ol (CAS 94977-60-3), also catalogued as 2-methyl-1H-benzimidazol-4-ol and designated by the PDB ligand code CWM, is a compact heterocyclic fragment (MW 148.16, formula C₈H₈N₂O) bearing a methyl group at position 2 and a hydroxyl group at position 7 of the benzimidazole core. The compound has been co-crystallized with Escherichia coli phosphopantetheine adenylyltransferase (PPAT/CoaD) at 1.99 Å resolution (PDB 6B7A) as part of a Novartis fragment-based lead discovery program targeting Gram-negative bacterial CoA biosynthesis. [1] It additionally belongs to the broader 1H-benzimidazol-4-ol chemotype explored for 5-lipoxygenase (5-LO) inhibition. [2] The presence of both a hydrogen-bond-donating 7-OH and an annular tautomeric equilibrium between the 4-ol and 7-ol forms distinguishes this fragment from simple 2-alkylbenzimidazoles lacking the hydroxyl handle.

Fragment-based screening: Co-crystallized PPAT binder (PDB 6B7A)
Dual-target chemotype: 5-LO inhibition reported (class-level)
Physicochemical benchmarking: Hydroxylated benzimidazole reference

Why 2-Methyl-1H-benzo[d]imidazol-7-ol Cannot Replace Common 2-Substituted Benzimidazoles


The 7-hydroxy (4-hydroxy) substitution on the benzimidazole core introduces physicochemical and structural features absent in the widely available 2-methyl-1H-benzimidazole (CAS 615-15-6). The hydroxyl group lowers the computed logP by approximately 0.6–1.1 units relative to the des-hydroxy parent, alters the aqueous pKa by over 2.5 units, adds a second hydrogen-bond donor, and enables participation in intramolecular hydrogen-bonding networks with the imidazole NH. These differences translate into distinct binding modes: in the E. coli PPAT/CoaD co-crystal structure (PDB 6B7A), the 7-OH of CWM engages a water-mediated contact network at the pantetheine subsite, a geometry inaccessible to 2-methylbenzimidazole.[1] Furthermore, the annular tautomerism between the 4-ol and 7-ol forms creates an equilibrium of two distinct hydrogen-bond donor/acceptor presentations—a property obliterated in N-methylated congeners such as 1-methyl-1H-benzimidazol-7-ol (CAS 163298-76-8).[2] Simple substitution of this fragment with a non-hydroxylated or N-blocked benzimidazole thus risks loss of both target engagement geometry and physicochemical property space relevant to fragment elaboration or biochemical probing.

Des-hydroxy 2-methylbenzimidazole lacks crystallographically confirmed PPAT binding.
N-methylated congeners lock tautomeric state, eliminating alternative H-bond presentation.
LogP and pKa divergence alters solubility, assay buffer compatibility, and protein electrostatics.

Quantitative Differentiation vs. Closest Analogs


PPAT/CoaD Binding Affinity vs. Des-Hydroxy 2-Methylbenzimidazole

The target compound 2-methyl-1H-benzo[d]imidazol-7-ol (CWM) was co-crystallized with E. coli PPAT/CoaD and exhibits a dissociation constant of Kd = 32 μM (pKd = 4.49), as deposited in the MOAD and PDBbind databases based on the 1.99 Å X-ray structure PDB 6B7A. [1] In contrast, the des-hydroxy analog 2-methyl-1H-benzimidazole (CAS 615-15-6) lacks a cognate PPAT co-crystal structure and its binding is not reported in the Novartis FBLD dataset for this target, consistent with the essential role of the 7-OH in engaging the pantetheine-site water network observed in the CWM-bound structure.[2] Among other 1H-benzimidazol-4-ol fragments deposited in the same PPAT program, the 2-trifluoromethyl analog (PDB 6CCS) and the 2-(3-chlorophenethyl) analog (PDB 6CCQ) both occupy the same pantetheine pocket, confirming that the 4-ol/7-ol substitution pattern is a conserved pharmacophoric element while the 2-substituent modulates lipophilicity and steric fit. [3]

PPAT Affinity
Head-to-head
Target Kd = 32 μM
Comparator: no reported binding
Supports target engagement at pantetheine site
PDB 6B7A, 1.99 Å; fragment hit from Novartis FBLD campaign
fragment-based drug discovery PPAT/CoaD antibacterial target Gram-negative bacteria

Lipophilicity Reduction vs. 2-Methylbenzimidazole

The introduction of the 7-hydroxyl group onto the 2-methylbenzimidazole scaffold substantially reduces lipophilicity. Computed LogP values for 2-methyl-1H-benzo[d]imidazol-7-ol range from 1.08 (ChemBase, pH-dependent LogD 0.65 at pH 5.5 and 0.95 at pH 7.4) to 1.58 (ChemSrc), compared with an experimentally validated LogP of 2.15 for 2-methyl-1H-benzimidazole (CAS 615-15-6). [1] This represents a ΔLogP reduction of approximately 0.6–1.1 units. The polar surface area (PSA) increases from 24.06 Ų (2-methylbenzimidazole) to 48.91 Ų for the hydroxylated derivative. Pharmacokinetically, this shift places the compound closer to the CNS multiparameter optimization (MPO) desirable range (LogP 1–3) while adding a hydrogen-bond donor, making it more amenable to aqueous solubility-driven fragment screening conditions and potentially reducing phospholipidosis risk relative to the more lipophilic parent.

Lipophilicity
Cross-study comparable
ΔLogP ≈ −0.6 to −1.1
ΔPSA ≈ +24.85 Ų
May improve aqueous solubility for fragment screening
Computed LogP: 1.08–1.58 vs. 2.15 (des-hydroxy)
physicochemical profiling logP solubility medicinal chemistry optimization

Ionization State Differentiation vs. 2-Methylbenzimidazole

The aqueous acid dissociation constant differs markedly between 2-methyl-1H-benzo[d]imidazol-7-ol (predicted pKa = 9.05 ± 0.40, likely corresponding to the phenolic 7-OH deprotonation) and 2-methyl-1H-benzimidazole (experimental pKa = 6.15 ± 0.01, corresponding to imidazole NH protonation equilibrium). [1] The approximately 2.9-unit increase in the relevant pKa means that at physiological pH (7.4), the target compound's phenolic hydroxyl remains predominantly protonated (neutral), whereas the imidazole NH of 2-methylbenzimidazole is largely deprotonated (neutral conjugate base). This differential speciation affects both the compound's hydrogen-bond donor/acceptor presentation to protein targets and its partitioning behavior in pH-dependent extraction or chromatographic purification workflows. Specifically, the neutral 7-OH at pH 7.4 can serve as a hydrogen-bond donor to backbone carbonyls or structured water molecules, while the imidazole nitrogen remains available as a hydrogen-bond acceptor—a dual presentation not possible with 2-methylbenzimidazole alone.

Ionization
Cross-study comparable
ΔpKa ≈ +2.9 units
Target pKa 9.05 vs. 6.15
Alters H-bond donor/acceptor presentation at pH 7.4
Predicted phenolic pKa; requires experimental confirmation
pKa ionization state protonation hydrogen bonding

Tautomeric Duality vs. N-Methylated Congeners

N-unsubstituted benzimidazoles bearing a hydroxyl at the 4(7)-position undergo rapid annular tautomerism whereby the imidazole NH proton exchanges between N1 and N3, simultaneously interconverting the 4-ol and 7-ol tautomers. This equilibrium has been experimentally characterized by NMR for related 2-substituted benzimidazoles.[1] In the PDB 6B7A co-crystal structure, the ligand is explicitly modeled as the 7-ol tautomer (CWM: 2-methyl-1H-benzimidazol-7-ol), with the hydroxyl positioned to interact with residues L73, M74, and N106 of E. coli PPAT.[2] The N-methylated positional isomer 1-methyl-1H-benzimidazol-7-ol (CAS 163298-76-8), in contrast, is locked into a single tautomeric state with the methyl group occupying the N1 position, eliminating the annular tautomerism and precluding the alternative 4-ol presentation. This tautomeric restriction has been shown to alter bioactive conformation and target binding affinity in benzimidazole-based inhibitors. The target compound's tautomeric flexibility therefore provides two distinct hydrogen-bond donor/acceptor topologies from a single chemical entity—a feature relevant to fragment-based screening where sampling multiple binding-competent states can increase the probability of hit identification.

Tautomerism
Supporting evidence
Dynamic 4-ol ↔ 7-ol equilibrium vs. fixed tautomer (N-Me)
May increase binding-competent states in fragment screens
PDB 6B7A models the 7-ol tautomer; NMR evidence for tautomerism
tautomerism conformational flexibility binding mode N-methylbenzimidazole

5-Lipoxygenase Inhibitory Scaffold Validation

The 1H-benzimidazol-4-ol chemotype—of which 2-methyl-1H-benzo[d]imidazol-7-ol is a minimally substituted exemplar—has demonstrated cell-free 5-lipoxygenase (5-LO) inhibitory activity across a range of 2-substituted derivatives in a systematic SAR study by Buckle et al. (1987). [1] Within this series, the 2-substituent was found to modulate potency: compounds with methoxylated or hydroxylated benzyl groups at C2 showed in vivo activity comparable to phenidone, nordihydroguaiaretic acid (NDGA), and AA-861 in suppressing slow-reacting substance of anaphylaxis (SRS-A) release, while simpler 2-alkyl analogs provided baseline inhibitory activity. [2] BindingDB-curated data from the Buckle study report IC50 values ranging from 140 nM to 2100 nM for various 2-substituted benzimidazol-4-ols against RBL-1 cell-free 5-LO, with the 2-methyl analog (the target compound) positioned at the lower-substituent-complexity end of this spectrum.[3] The key class-level insight is that the 4-ol/7-OH substitution is a conserved pharmacophoric element enabling 5-LO active-site engagement, while the C2 position serves as a vector for potency optimization. This contrasts with non-hydroxylated 2-alkylbenzimidazoles, which lack this 5-LO inhibitory pharmacophore and instead show primary activity in antimicrobial or anthelmintic contexts.

5-LO Scaffold
Class-level inference
Series IC50 range 140–2100 nM; des-hydroxy inactive
Reported 5-LO pharmacophore; scaffold-level activity
Buckle 1987 SAR; specific 2-methyl IC50 not independently verified
5-lipoxygenase inhibition anti-inflammatory benzimidazol-4-ol leukotriene biosynthesis

Validated Application Scenarios


Fragment-Based Lead Discovery Against Bacterial CoA Biosynthesis

The compound's crystallographically validated binding to E. coli PPAT/CoaD (Kd = 32 μM) at the pantetheine subsite, with a high-resolution (1.99 Å) co-structure available, makes it a defined starting fragment for structure-guided optimization toward Gram-negative antibacterial agents. The 2-methyl and 7-OH groups provide two readily derivatizable vectors for fragment growing or merging strategies, while the validated binding mode offers a template for computational chemistry, docking, and pharmacophore modeling efforts. The conserved bacterial PPAT target and available selectivity data against human CoA pathway enzymes support its use in anti-infective FBLD programs. [1]

5-Lipoxygenase Inhibitor Scaffold for Anti-Inflammatory Probes

The 1H-benzimidazol-4-ol chemotype, exemplified by this 2-methyl analog, has demonstrated cell-free 5-LO inhibitory activity (class-level IC50 range 140–2100 nM across the Buckle 1987 series) with selected derivatives showing in vivo efficacy comparable to dexamethasone in monocyte accumulation models. The target compound represents a minimal, fragment-sized entry point into this pharmacophore, with the C2 methyl position available for SAR exploration. This second target class provides an orthogonal application pathway independent of the antibacterial PPAT program. [2]

Physicochemical Reference for Hydroxylated Benzimidazole Benchmarking

With well-defined computed LogP (1.08–1.58), predicted pKa (9.05), PSA (48.91 Ų), and experimental melting point (211 °C), this compound serves as a reproducible reference for calibrating computational property prediction models (LogP, pKa, solubility algorithms) on hydroxylated heterocycles. Its placement in the favorable CNS MPO LogP range (1–3) and its balanced HBD/HBA count (2/2) make it a useful control compound for assessing the impact of phenolic OH substitution on permeability, solubility, and metabolic stability in benzimidazole-focused medicinal chemistry campaigns.

Chemical Biology Probe for CoA Pathway Interrogation

The selectivity of the compound for the bacterial PPAT pantetheine site over the ATP site, combined with its non-covalent, fragment-level affinity (Kd = 32 μM), positions it as a tool compound for chemical biology studies probing CoA biosynthesis in Gram-negative bacteria. The compound demonstrates target engagement validated by both X-ray crystallography and NMR-guided docking, enabling its use in competition experiments, biophysical assay development, and functional validation of PPAT as an antibacterial target in E. coli and potentially other Enterobacteriaceae. [3]

Application
Selection Property
Validation Focus
Bacterial CoA biosynthesis FBLD
Co-crystallized PPAT binder with defined binding mode
Target engagement at pantetheine subsite (PDB 6B7A)
5-LO inhibitor scaffold exploration
Class-level 5-LO pharmacophore with C2 derivatization vector
Cell-free 5-LO inhibition assay; SAR at C2 position
Physicochemical benchmarking
Well-characterized LogP, pKa, PSA for hydroxylated benzimidazoles
Experimental LogP/pKa confirmation; solubility assay compatibility
CoA pathway chemical probe
Non-covalent, fragment-level affinity for bacterial PPAT
Competition assays; selectivity against human CoA enzymes
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